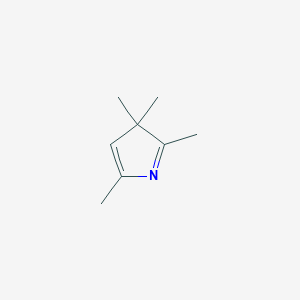
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride involves several chemical strategies. One method involves the reductive cyclization of substituted 4-cyanomethyl-5-nitrophthalonitriles to produce new 3-substituted 2-amino-1-hydroxy-1H-indole-5,6-dicarbonitriles (Filimonov et al., 2013). Another approach is a base-catalyzed, one-pot method for synthesizing 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles, indicating the versatility in synthesizing indole-carbonitrile derivatives (Damavandi).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride reveals intricate details about their chemical nature. For instance, cyclocondensation of alpha-aminonitriles and enones offers a route to 3,4-dihydro-2H-pyrrole 2-carbonitriles, highlighting the molecular flexibility and reactive nature of these compounds (Bergner et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving indole-carbonitrile derivatives are varied. For example, the eco-compatible synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles showcases the potential for green chemistry applications in creating complex molecules (Fatma et al., 2014). Additionally, reactions of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate demonstrate the formation of novel indolizine derivatives, indicating the broad reactivity and utility of these compounds (Tominaga et al., 1997).
Wissenschaftliche Forschungsanwendungen
“3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound with the molecular formula C10H13ClN2 . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans .
One of its related compounds, Serotonin hydrochloride, is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes . It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, and insoluble in ether and chloroform .
“3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound that is structurally similar to serotonin and melatonin, neurotransmitters that play key roles in various biochemical processes . Here are some potential applications based on the information available:
-
Heterocyclic Building Blocks
-
Synthesis of Derivatives
Based on the information available, “3-(2-Aminoethyl)-1H-indole-5-carbonitrile hydrochloride” is a chemical compound that is structurally similar to serotonin and melatonin, neurotransmitters that play key roles in various biochemical processes . Here are some potential applications:
-
Pharmaceutical Research
-
Chemical Synthesis
-
Preparation of Derivatives
-
Fluorescence Studies
Safety And Hazards
As with any chemical compound, safety precautions should be followed during handling. Consult Material Safety Data Sheets (MSDS) for detailed safety information. Common safety practices include proper ventilation, protective equipment, and adherence to laboratory protocols.
Zukünftige Richtungen
Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets and assessing its toxicity profile would be valuable.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-4-3-9-7-14-11-2-1-8(6-13)5-10(9)11;/h1-2,5,7,14H,3-4,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJFRESIRBDHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144215 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-1H-indole-5-carbonitrile hydrochloride | |
CAS RN |
101831-71-4 | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-5-carbonitrile, 3-(2-aminoethyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)








![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

